molecular formula C21H32O6S B12352880 Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)-

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)-

Cat. No.: B12352880
M. Wt: 412.5 g/mol
InChI Key: ICFRLXUMZOYPOT-FSHQYNQFSA-N
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Description

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- is a steroidal compound with significant biological and chemical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, sulfonation, and other functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and sulfonating agents like sulfur trioxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects in hormone-related disorders.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The mechanism of action of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- involves its interaction with specific molecular targets such as enzymes and receptors. It modulates various biochemical pathways, influencing cellular processes like metabolism, growth, and differentiation. The sulfooxy group plays a crucial role in its biological activity, enhancing its solubility and interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pregnen-17α, 20β-diol-3-one-20-sulfate
  • 17α, 20β-Dihydroxy-4-pregnen-3-one-20-sulfate

Uniqueness

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- stands out due to its unique sulfooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications, where specific functional groups are required for targeted interactions.

Properties

Molecular Formula

C21H32O6S

Molecular Weight

412.5 g/mol

IUPAC Name

[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate

InChI

InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

ICFRLXUMZOYPOT-FSHQYNQFSA-N

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O

Origin of Product

United States

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